(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate
Overview
Description
(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate is a useful research compound. Its molecular formula is C31H35N3O7 and its molecular weight is 561.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the human epidermal growth factor receptor 3 (HER3) . HER3 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which plays a crucial role in the regulation of cell growth and differentiation .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting topoisomerase I . This enzyme is crucial for unwinding DNA during replication. By inhibiting this enzyme, the compound prevents the replication of DNA, leading to cell death .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the induction of DNA damage and subsequent cell death . By preventing DNA replication, the compound causes the death of cancer cells, which rely on rapid replication for their growth .
Biochemical Analysis
Biochemical Properties
(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit topoisomerase I, an enzyme that helps in DNA replication and transcription by relieving the torsional strain in DNA . The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and thereby causing DNA damage and cell death .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound’s inhibition of topoisomerase I leads to the accumulation of DNA breaks, which triggers cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the topoisomerase I-DNA cleavage complex. This binding prevents the re-ligation of the cleaved DNA strand, leading to the stabilization of the cleavage complex and the accumulation of DNA breaks . This mechanism of action results in the inhibition of DNA replication and transcription, ultimately causing cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that the compound can cause sustained DNA damage and prolonged cell cycle arrest, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, it can cause severe toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by carboxylesterases to its active metabolite, SN-38, which is significantly more potent . The compound also undergoes glucuronidation, a process that facilitates its excretion . These metabolic pathways are crucial for the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tumor tissues due to its high affinity for topoisomerase I, which is often overexpressed in cancer cells .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on DNA replication and transcription . The compound’s localization is facilitated by its ability to bind to topoisomerase I, which is predominantly located in the nucleus . This subcellular targeting is essential for its therapeutic efficacy.
Properties
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 8-(hydroxyamino)-8-oxooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O7/c1-3-19-21-15-18(41-28(37)10-8-6-5-7-9-27(36)33-40)11-13-24(21)32-29-22(19)17-34-25(29)16-23-20(30(34)38)12-14-26(35)31(23,39)4-2/h11,13,15-16,39-40H,3-10,12,14,17H2,1-2H3,(H,33,36)/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKVUOMIXPGZMS-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)CCC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)CCC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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